molecular formula C8H6ClNO3 B2376687 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran CAS No. 150805-89-3

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran

Cat. No.: B2376687
CAS No.: 150805-89-3
M. Wt: 199.59
InChI Key: DUNYELSULQJEHT-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran typically involves the nitration of 5-chloro-2,3-dihydro-1-benzofuran. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

5-chloro-7-nitro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNYELSULQJEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred and cooled mixture of 32 ml of sulfuric acid and 14 ml of water there were added 17 g of 2,3-dihydro-5-chlorobenzofuran, while keeping the temperature at 25° C. After cooling to 0° C. there were added dropwise 14 ml of nitric acid. Stirring and cooling at 0° C. was continued for 44 hours. The reaction mixture was diluted with water (temp. <10° C.) and stirred for 15 min. The precipitate was filtered off, washed with water and recrystallized from a mixture of ethyl acetate and hexane (30:70), yielding 8.9 g (40.5%) of 5-chloro-2,3-dihydro-7-nitrobenzofuran (interm. 3).
Quantity
32 mL
Type
reactant
Reaction Step One
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14 mL
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solvent
Reaction Step One
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17 g
Type
reactant
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14 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred and cooled mixture of 32 nil of sulfuric acid and 14 ml of water there were added 17 g of 2,3-dihydro-5-chlorobenzofuran, while keeping the temperature at 25° C. After cooling to 0° C., there were added dropwise 14 ml of nitric acid. Stirring and cooling at 0° C. was continued for 44 hours. The reaction mixture was diluted with water (temp. <10° C.) and stirred for 15 min. The precipitate was filtered off, washed with water and recrystallized from a mixture of ethyl acetate and hexane (30:70), yielding 8.9 g (40.5%) of 5-chloro-2,3-dihydro-7-nitrobenzofuran (interm. 3).
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